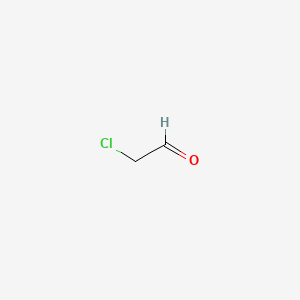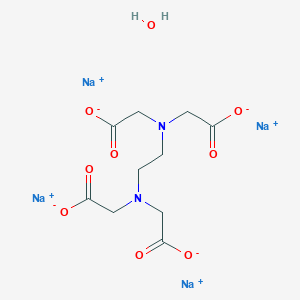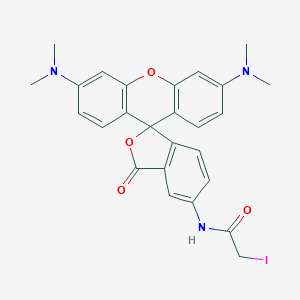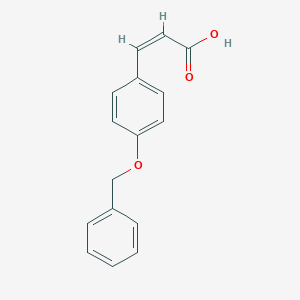
(E)-3-(4-(Benzyloxy)phenyl)acrylic acid
描述
The compound "(E)-3-(4-(Benzyloxy)phenyl)acrylic acid" is a derivative of acrylic acid, which is a common precursor in the synthesis of various pharmaceuticals, polymers, and other chemical compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related compounds. For instance, the synthesis of various acrylic acid derivatives with potential antiallergic properties is described, highlighting the importance of the acrylic acid backbone in medicinal chemistry .
Synthesis Analysis
The synthesis of acrylic acid derivatives often involves the Knoevenagel reaction, which is a method for forming carbon-carbon double bonds between aldehydes or ketones and active methylene compounds. For example, "(E)-3-(3,4-Dihydroxyphenyl)acrylic acid" was prepared using this reaction, followed by demethylation . This suggests that a similar approach could be used for the synthesis of "(E)-3-(4-(Benzyloxy)phenyl)acrylic acid," with the appropriate choice of starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acrylic acid derivatives is crucial for their biological activity and physical properties. The separation and crystal structure determination of E and Z isomers of a related compound, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid, were achieved through careful pH control during the acidification of their sodium salts . This indicates that the molecular structure of "(E)-3-(4-(Benzyloxy)phenyl)acrylic acid" could also be elucidated using similar crystallographic techniques.
Chemical Reactions Analysis
Acrylic acid derivatives can undergo various chemical reactions, including interactions with amines. For instance, a benzene solution of an acrylic acid derivative with pentafluorophenyl groups changes color upon the addition of aliphatic amines due to ion-pair formations . This suggests that "(E)-3-(4-(Benzyloxy)phenyl)acrylic acid" may also participate in similar reactions with amines or other nucleophiles, which could be exploited in sensor applications or in the study of reaction mechanisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylic acid derivatives are influenced by their molecular structure. For example, the introduction of mesogenic groups into an acrylate monomer allowed for the synthesis of a liquid-crystalline side-chain polymer upon copolymerization . This implies that the physical properties of "(E)-3-(4-(Benzyloxy)phenyl)acrylic acid," such as solubility, melting point, and potential liquid crystallinity, could be tailored by modifying its structure, making it a versatile compound for various applications.
科学研究应用
Synthesis and Biological Activity
(E)-3-(4-(Benzyloxy)phenyl)acrylic acid and its derivatives have been studied for their biological activities. A study by Obregón-Mendoza et al. (2018) found that certain derivatives exhibited scavenging free-radical and antioxidant activity, as well as moderate inhibition of lipid peroxidation. Some compounds showed significant inhibition of cell growth in tumor cell lines, highlighting their potential in cancer research (Obregón-Mendoza et al., 2018).
Liquid Crystalline Properties
Studies by Tsai et al. (1994) investigated the liquid crystalline properties of derivatives of (E)-3-(4-(Benzyloxy)phenyl)acrylic acid. These compounds exhibited enantiotropic phases and showed potential as materials for fast-switching ferroelectric liquid crystal side chain polymers (Tsai et al., 1994), (Tsai et al., 1994).
Optoelectronic Properties
Fonkem et al. (2019) conducted a theoretical study on a derivative of (E)-3-(4-(Benzyloxy)phenyl)acrylic acid, focusing on its optoelectronic properties. The study highlighted its potential as a nonlinear optical material, which is crucial in the field of optoelectronics and photovoltaics (Fonkem et al., 2019).
Corrosion Inhibition
A study by Zhang Zhe et al. (2009) explored the use of (E)-3-(4-((1H-imidazol-1-yl)methyl)-Phenyl)acrylic acid derivatives as self-assembled films on iron surfaces. These films showed promise in inhibiting corrosion, indicating potential applications in materials science and engineering (Zhang Zhe et al., 2009).
Pharmaceutical Research
In the pharmaceutical sector, Abdel-Atty et al. (2014) synthesized derivatives of (E)-3-(4-(substituted)-phenyl)acrylic acids and evaluated their cytotoxic activity against various cancer cell lines. Some compounds exhibited significant inhibitory activity, showing potential as therapeutic agents (Abdel-Atty et al., 2014).
安全和危害
属性
IUPAC Name |
(E)-3-(4-phenylmethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,17,18)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMSDYVKYZIYGA-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-(Benzyloxy)phenyl)acrylic acid | |
CAS RN |
6272-45-3, 227105-11-5 | |
| Record name | 3-(4-Benzyloxy-phenyl)-acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



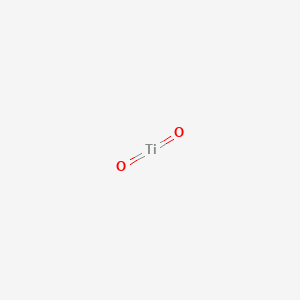
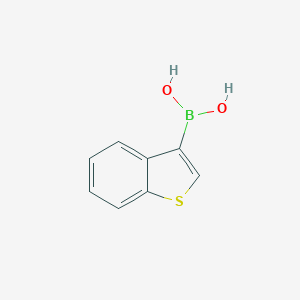

![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)



![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)
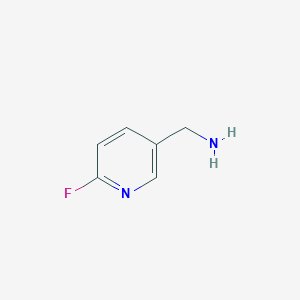
![(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid](/img/structure/B151906.png)
